molecular formula C18H12ClF3Sn B14502863 Chlorotris(3-fluorophenyl)stannane CAS No. 62942-33-0

Chlorotris(3-fluorophenyl)stannane

Cat. No.: B14502863
CAS No.: 62942-33-0
M. Wt: 439.4 g/mol
InChI Key: OHJLCWUCBDIGHN-UHFFFAOYSA-M
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Description

Chlorotris(3-fluorophenyl)stannane: is an organotin compound with the chemical formula Sn(C_6H_4F)_3Cl. It is a derivative of stannane, where three of the hydrogen atoms are replaced by 3-fluorophenyl groups and one by a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorotris(3-fluorophenyl)stannane can be synthesized through a stannylation reaction. One common method involves the reaction of tin tetrachloride (SnCl_4) with 3-fluorophenylmagnesium bromide (C_6H_4FMgBr) in an anhydrous solvent such as diethyl ether. The reaction typically proceeds at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Chlorotris(3-fluorophenyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chlorotris(3-fluorophenyl)stannane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of chlorotris(3-fluorophenyl)stannane involves its interaction with various molecular targets. In chemical reactions, the tin atom acts as a central coordination site, facilitating the formation of new bonds through nucleophilic substitution or oxidative addition. In biological systems, organotin compounds can interact with cellular components, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: Chlorotris(3-fluorophenyl)stannane is unique due to the position of the fluorine atoms on the phenyl rings, which can influence its reactivity and interactions in chemical and biological systems. The presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it distinct from other organotin compounds .

Properties

CAS No.

62942-33-0

Molecular Formula

C18H12ClF3Sn

Molecular Weight

439.4 g/mol

IUPAC Name

chloro-tris(3-fluorophenyl)stannane

InChI

InChI=1S/3C6H4F.ClH.Sn/c3*7-6-4-2-1-3-5-6;;/h3*1-2,4-5H;1H;/q;;;;+1/p-1

InChI Key

OHJLCWUCBDIGHN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)[Sn](C2=CC=CC(=C2)F)(C3=CC=CC(=C3)F)Cl)F

Origin of Product

United States

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